1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
CAS No.: 339106-67-1
Cat. No.: VC4221223
Molecular Formula: C19H9ClF6N4
Molecular Weight: 442.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339106-67-1 |
|---|---|
| Molecular Formula | C19H9ClF6N4 |
| Molecular Weight | 442.75 |
| IUPAC Name | 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenyl-6-(trifluoromethyl)pyrazolo[4,3-b]pyridine |
| Standard InChI | InChI=1S/C19H9ClF6N4/c20-13-6-11(18(21,22)23)9-28-17(13)30-14-7-12(19(24,25)26)8-27-16(14)15(29-30)10-4-2-1-3-5-10/h1-9H |
| Standard InChI Key | PBRGXMUHUXIYIW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN(C3=C2N=CC(=C3)C(F)(F)F)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₉H₉ClF₆N₄, with a molecular weight of 442.74 g/mol . Its IUPAC name systematically describes the fusion of a pyrazole ring to a pyridine backbone at the [4,3-b] position, with substituents at the 1-, 3-, and 6-positions (Figure 1). Key structural elements include:
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1-Position: A 3-chloro-5-(trifluoromethyl)-2-pyridinyl group, contributing steric bulk and electronic modulation.
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3-Position: A phenyl ring, enhancing hydrophobicity and π-π stacking potential.
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6-Position: A trifluoromethyl (-CF₃) group, known to improve metabolic stability and membrane permeability .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 339106-67-1 | |
| Molecular Formula | C₁₉H₉ClF₆N₄ | |
| Molecular Weight (g/mol) | 442.74 | |
| Key Substituents | -CF₃, -Cl, -Ph |
Synthetic Methodologies
General Approach to Pyrazolo[4,3-b]Pyridines
The synthesis of pyrazolo[4,3-b]pyridines typically involves SNAr (nucleophilic aromatic substitution) and Japp–Klingemann reactions, as demonstrated in recent protocols . For the target compound, the route likely proceeds as follows:
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SNAr Reaction: A 2-chloro-3-nitropyridine derivative undergoes substitution with a hydrazine nucleophile, forming a hydrazino-pyridine intermediate.
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Japp–Klingemann Modification: Coupling with a diazonium salt generates a hydrazone, which cyclizes to form the pyrazole ring.
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One-Pot Functionalization: Sequential azo-coupling, deacylation, and annulation steps enable the introduction of the trifluoromethyl and phenyl groups .
Mechanistic Insights
An unusual C→N acetyl migration was observed during the synthesis of analogous pyrazolo[4,3-b]pyridines, as confirmed by NMR studies . This rearrangement underscores the importance of reaction monitoring to optimize yields.
Table 2: Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | SNAr | Hydrazine, polar aprotic solvent | Introduce hydrazine moiety |
| 2 | Diazonium coupling | Arenediazonium tosylate, 0–5°C | Form hydrazone intermediate |
| 3 | Cyclization | Acidic or thermal conditions | Annulate pyrazole ring |
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
While specific NMR data for the target compound is unavailable, analogous pyrazolo[4,3-b]pyridines exhibit:
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¹H NMR: Singlets for aromatic protons (δ 7.78–8.99 ppm) and downfield shifts for -CF₃-adjacent carbons .
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¹³C NMR: Quartets near δ 121–156 ppm, characteristic of carbon-trifluoromethyl coupling .
High-Resolution Mass Spectrometry (HRMS)
HRMS of related compounds confirms molecular ions ([M + Na]⁺) with mass accuracy <5 ppm, validating the proposed formula .
| Supplier | Location | Advantage Score | Inquiry Contact |
|---|---|---|---|
| Ryan Scientific, Inc. | United States | 60 | 843-884-4911 x 319 |
| Key Organics Limited/Bionet | United Kingdom | 50 | +44 1840 212171 |
| Key Organics Ltd. | United Kingdom | 50 | +44 (0) 1840-212137 |
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